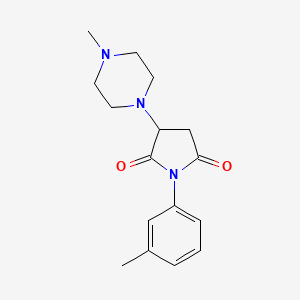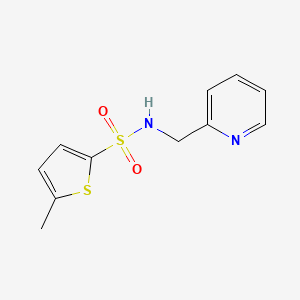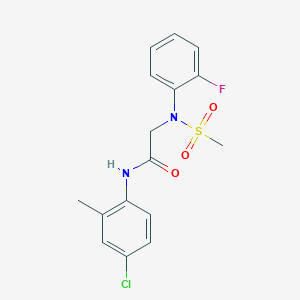
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrrolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
作用机制
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate dopamine receptors, specifically the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a partial agonist at the D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to decrease locomotor activity and induce catalepsy, which is a state of immobility and rigidity. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the release of dopamine in the striatum and increase the release of dopamine in the prefrontal cortex. In addition, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate other neurotransmitter systems, including the serotonin and glutamate systems.
实验室实验的优点和局限性
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the D2 receptor. 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have a long half-life, making it useful for studying long-term effects. However, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several limitations, including its potential for toxicity and its limited solubility in water.
未来方向
There are several future directions for the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is the development of new analogs of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with improved pharmacological properties, including increased selectivity and decreased toxicity. Another direction is the study of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in animal models of neurological disorders, such as Parkinson's disease and schizophrenia. In addition, the use of 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a building block for the synthesis of new materials could lead to the development of new materials with unique properties.
合成方法
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been synthesized through various methods, including a one-pot synthesis method and a reductive amination method. The one-pot synthesis method involves the reaction of 3-methylbenzaldehyde, 4-methylpiperazine, and succinic anhydride in the presence of a catalyst. The reductive amination method involves the reaction of 3-methylbenzaldehyde and 4-methylpiperazine in the presence of a reducing agent and a catalyst. Both methods have been successful in synthesizing 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione with high yields.
科学研究应用
1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuropharmacology, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a tool to study dopamine receptor function and its role in addiction and other neurological disorders. In material science, 1-(3-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a building block for the synthesis of new materials.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-4-3-5-13(10-12)19-15(20)11-14(16(19)21)18-8-6-17(2)7-9-18/h3-5,10,14H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNTUMGBDXHIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)



![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)